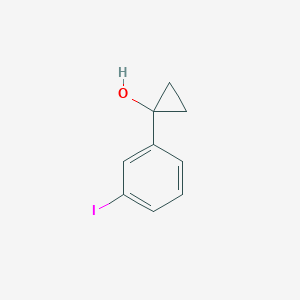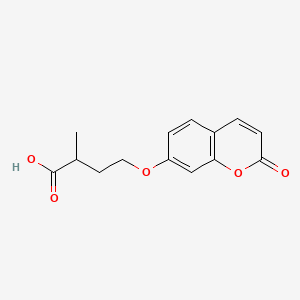
7-(3'-Carboxybutoxy)coumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3’-Carboxybutoxy)coumarin is an organic compound with the chemical formula C15H14O5. It is a derivative of coumarin, characterized by the presence of a carboxybutoxy group at the 7th position of the coumarin ring. This compound is known for its white crystalline solid form, which dissolves in organic solvents like ethanol and dichloromethane to form a yellow solution. It exhibits fluorescence under ultraviolet light, making it valuable in various scientific applications .
准备方法
The synthesis of 7-(3’-Carboxybutoxy)coumarin involves several steps, typically starting with a substituted coumarin compound. The common synthetic route includes the introduction of a 3’-carboxybutoxy substituent through esterification and bromination reactions. The process involves the following steps:
Esterification: The initial coumarin compound undergoes esterification to introduce the butoxy group.
Bromination: The esterified product is then brominated to introduce the carboxyl group at the desired position.
Cyclization: The final step involves cyclization to form the 7-(3’-Carboxybutoxy)coumarin.
Industrial production methods for this compound are more complex and may involve additional purification steps to ensure high purity and yield.
化学反应分析
7-(3’-Carboxybutoxy)coumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced coumarin derivatives.
Substitution: The carboxybutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
7-(3’-Carboxybutoxy)coumarin has a wide range of applications in scientific research:
Fluorescent Labeling: Due to its fluorescence properties, it is used as a fluorescent marker in cell imaging and biological assays.
Fluorescent Probes: It serves as a probe in fluorescence-based detection systems for various analytes.
Biological Sensors: The compound is used in the development of biosensors for detecting biological molecules.
Organic Synthesis: It acts as an intermediate in the synthesis of other organic compounds.
Analytical Chemistry: It is employed in fluorescence-based analytical techniques for detecting and quantifying substances
作用机制
The mechanism of action of 7-(3’-Carboxybutoxy)coumarin primarily involves its interaction with biological molecules through fluorescence. The compound can bind to specific molecular targets, and upon excitation with ultraviolet light, it emits fluorescence. This property is utilized in various fluorescence-based assays to detect and quantify biological molecules. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
7-(3’-Carboxybutoxy)coumarin can be compared with other coumarin derivatives such as:
7-Hydroxycoumarin (Umbelliferone): Known for its use as a fluorescent dye and in enzyme assays.
4-Methylumbelliferone: Used in the detection of β-glucuronidase activity.
4-Methyl-7-coumarinylacetic acid: Employed in various fluorescence-based applications.
The uniqueness of 7-(3’-Carboxybutoxy)coumarin lies in its specific substitution pattern, which imparts distinct fluorescence properties and makes it suitable for specialized applications in fluorescence-based research .
属性
分子式 |
C14H14O5 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
2-methyl-4-(2-oxochromen-7-yl)oxybutanoic acid |
InChI |
InChI=1S/C14H14O5/c1-9(14(16)17)6-7-18-11-4-2-10-3-5-13(15)19-12(10)8-11/h2-5,8-9H,6-7H2,1H3,(H,16,17) |
InChI 键 |
UFNOBOOKHSJUHM-UHFFFAOYSA-N |
规范 SMILES |
CC(CCOC1=CC2=C(C=C1)C=CC(=O)O2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



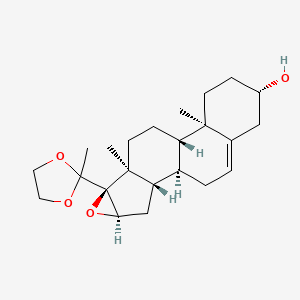
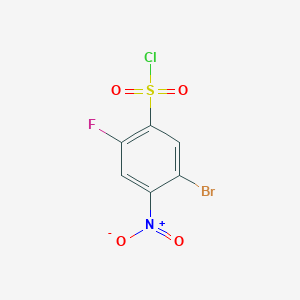
![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)
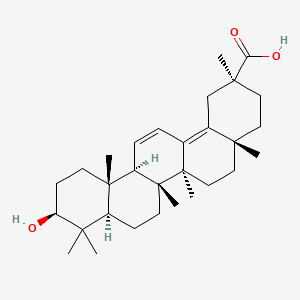
![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
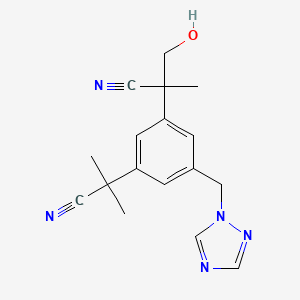
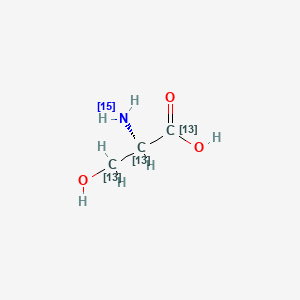
![N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)

